BenchChemオンラインストアへようこそ!

Ethyl 3-aminoindolizine-2-carboxylate

Physicochemical profiling Medicinal chemistry building blocks LogP-driven separation

Ethyl 3-aminoindolizine-2-carboxylate (CAS 3351-78-8, C₁₁H₁₂N₂O₂, MW 204.22 g/mol) is a heterocyclic building block belonging to the indolizine class, characterized by a fused pyrrole-pyridine bicyclic core with a primary amine at the 3-position and an ethyl ester at the 2-position. Its computed physicochemical properties—XLogP3 of 2.9, topological polar surface area (TPSA) of 56.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it within drug-like chemical space and distinguish it from its methyl ester analog (MW 190.20, different lipophilicity profile) as well as from non-aminated indolizine-2-carboxylate esters.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11900911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminoindolizine-2-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC=CC2=C1)N
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-8-5-3-4-6-13(8)10(9)12/h3-7H,2,12H2,1H3
InChIKeyHXPVTBZEUKQMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Aminoindolizine-2-Carboxylate: Key Physicochemical and Structural Baseline for Procurement Decisions


Ethyl 3-aminoindolizine-2-carboxylate (CAS 3351-78-8, C₁₁H₁₂N₂O₂, MW 204.22 g/mol) is a heterocyclic building block belonging to the indolizine class, characterized by a fused pyrrole-pyridine bicyclic core with a primary amine at the 3-position and an ethyl ester at the 2-position [1]. Its computed physicochemical properties—XLogP3 of 2.9, topological polar surface area (TPSA) of 56.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it within drug-like chemical space and distinguish it from its methyl ester analog (MW 190.20, different lipophilicity profile) as well as from non-aminated indolizine-2-carboxylate esters [1]. The compound is commercially available at ≥98% purity in kilogram quantities, with a verified GC-MS spectrum deposited in the Wiley Registry of Mass Spectral Data, providing analytical traceability for procurement quality control [1][2].

Why Ethyl 3-Aminoindolizine-2-Carboxylate Cannot Be Replaced by Generic Indolizine Esters: Structural Determinants of Reactivity


Substituting ethyl 3-aminoindolizine-2-carboxylate with a generic indolizine-2-carboxylate ester lacking the 3-amino group, or with the methyl ester analog, fundamentally alters the compound's synthetic utility and downstream derivatization potential. The 3-amino group provides an essential nucleophilic handle for amidation, diazotization, and Schiff base formation that is entirely absent in non-aminated indolizine-2-carboxylates, while the ethyl ester offers distinct steric and electronic properties compared to the methyl ester—specifically, a higher computed XLogP3 (2.9 vs. approximately 2.1–2.3 for the methyl analog), which influences solubility, extraction behavior, and reaction medium compatibility during multi-step syntheses [1]. The indolizine scaffold itself undergoes different ring-opening behavior under acidic conditions compared to its indole isomer, producing 3-(2-pyridyl)propionic acids rather than indole-typical degradation products, a critical consideration when planning hydrolytic or hydrogenation steps [2]. These structural features are not interchangeable with close analogs without altering the synthetic route outcome.

Quantitative Procurement Evidence for Ethyl 3-Aminoindolizine-2-Carboxylate: Comparator Data Across Key Selection Dimensions


Lipophilicity (XLogP3) Comparison: Ethyl Ester vs. Methyl Ester Analog Determines Extraction and Chromatographic Behavior

Ethyl 3-aminoindolizine-2-carboxylate exhibits a computed XLogP3 of 2.9, which is approximately 0.6–0.8 log units higher than the methyl ester analog (methyl 3-aminoindolizine-2-carboxylate, CAS 186358-06-5) based on the difference of one methylene unit in the ester chain (Δ logP ≈ 0.5 per CH₂ in homologous ester series) [1]. This lipophilicity difference translates into measurably distinct partitioning behavior during aqueous workup and reversed-phase chromatographic purification: the ethyl ester will exhibit longer retention times on C18 columns under identical gradient conditions and preferential partitioning into organic solvents such as ethyl acetate or dichloromethane [1]. For procurement, this means that synthetic sequences optimized for the ethyl ester cannot directly substitute the methyl ester without adjusting extraction solvent volumes, chromatography gradients, or recrystallization solvent systems .

Physicochemical profiling Medicinal chemistry building blocks LogP-driven separation

Flow Chemistry Scale-Up Advantage: Milligram-to-Gram Linear Transfer Without Yield Loss for 3-Aminoindolizine Scaffolds

A dedicated flow-based methodology for the synthesis of 3-aminoindolizines, including ethyl 3-aminoindolizine-2-carboxylate analogs, has been demonstrated to enable linear scale-up from milligram to gram quantities without a decrease in yield [1]. This tandem Sonogashira–cycloisomerization sequence, conducted under continuous flow conditions, provides a direct route to diversely functionalized 3-aminoindolizines that contrasts with traditional batch methods, which often suffer from reduced yields at larger scales due to inefficient heat dissipation or mixing limitations [1][2]. In comparison, the one-pot batch synthesis using Hantzsch ester as a mild hydride transfer agent, while effective for library production, has not been validated for multi-gram scale [3]. For procurement decisions, the existence of a validated flow protocol means that ethyl 3-aminoindolizine-2-carboxylate can be reliably accessed in quantities suitable for lead optimization without the yield penalties that plague non-validated synthetic routes.

Flow chemistry Process scale-up 3-Aminoindolizine synthesis

Orthogonal Reactive Handle Advantage: 3-Amino Group Plus 2-Ethyl Ester vs. Non-Aminated Indolizine-2-Carboxylate Esters

Ethyl 3-aminoindolizine-2-carboxylate uniquely combines a nucleophilic primary amine (C3) with an electrophilic ester (C2) on the same indolizine scaffold, enabling sequential orthogonal derivatization without protecting group manipulation [1]. In contrast, ethyl indolizine-2-carboxylate (CAS 153274-63-6), which lacks the 3-amino group, offers only the ester handle and requires separate pre-functionalization of the indolizine core at C3 for further elaboration—typically through electrophilic aromatic substitution or directed metallation, which are less predictable and lower-yielding than direct amidation of the pre-installed 3-amine . The 3-aminoindolizine-2-carboxylate scaffold has been explicitly employed as a precursor to HIV-1 protease inhibitor analogs via CDI-mediated coupling of the hydrolyzed carboxylic acid with amino compounds, a synthetic sequence that would be inaccessible from the non-aminated indolizine-2-carboxylate [2]. This dual-handle architecture reduces step count and improves overall synthetic efficiency in convergent synthetic strategies.

Orthogonal functionalization Amide coupling Heterocyclic derivatization

Indolizine Scaffold Antioxidant Potential: Class-Level Activity Benchmarking vs. Quercetin as Reference Standard

While compound-specific antioxidant data for ethyl 3-aminoindolizine-2-carboxylate has not been reported in the primary literature, a systematic study of 35 structurally diverse indolizine derivatives demonstrated that the indolizine scaffold as a class exhibits significantly superior antioxidant activity compared to the established reference antioxidant quercetin [1]. In this study, all 35 synthesized indolizine derivatives showed IC₅₀ values in the range of approximately 15–42 μM, which is consistently and markedly lower than quercetin's IC₅₀ of approximately 51 μM [1]. This represents a class-level potency advantage of 1.2- to 3.4-fold across all tested compounds [1]. The presence of the electron-rich amino group at the 3-position of the indolizine core in ethyl 3-aminoindolizine-2-carboxylate is structurally consistent with the substitution patterns that contributed to enhanced radical-scavenging activity in the tested series, although direct confirmation requires compound-specific assay data [1].

Antioxidant activity Indolizine pharmacophore Free radical scavenging

GC-MS Analytical Reference Data Availability: Wiley Registry Coverage vs. Methyl Ester Analog

Ethyl 3-aminoindolizine-2-carboxylate has a verified GC-MS spectrum deposited in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID 4mIy8vZMIEA, Exact Mass 204.089878 Da), providing a citable, peer-recognized analytical reference for identity confirmation and purity assessment [1]. This spectral reference enables direct comparison of procured material against a validated standard without requiring in-house synthesis of an authentic sample. In contrast, the methyl ester analog (methyl 3-aminoindolizine-2-carboxylate, CAS 186358-06-5) does not have a similarly indexed mass spectrum in major public spectral databases . For procurement quality assurance, the availability of a Wiley Registry reference spectrum reduces analytical validation time and eliminates ambiguity in compound identity confirmation, which is particularly valuable when sourcing from new or unverified suppliers [1].

Analytical quality control GC-MS reference spectra Compound identity verification

Commercial Availability at Multi-Kilogram Scale with ≥98% Purity: Procurement-Ready vs. Custom Synthesis Requirement

Ethyl 3-aminoindolizine-2-carboxylate is commercially available from multiple suppliers at ≥98% purity (NLT 98%) in packaging sizes up to 5 kg, with a catalog price structure that supports both discovery-scale (grams) and development-scale (kilograms) procurement . This contrasts with positional isomers such as ethyl 3-aminoindolizine-1-carboxylate or ethyl 2-aminoindolizine-3-carboxylate, which are typically not stocked as catalog items and require custom synthesis with associated lead times of 4–8 weeks and minimum order quantities . The multi-supplier availability of the 3-amino-2-carboxylate regioisomer reduces single-source supply risk and enables competitive pricing through vendor comparison. Additionally, the CAS registry number 3351-78-8 provides unambiguous compound identification across procurement systems, eliminating the risk of regioisomer mis-shipment that can occur with less well-indexed analogs .

Bulk procurement Commercial availability Supply chain reliability

Optimal Procurement and Application Scenarios for Ethyl 3-Aminoindolizine-2-Carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Rapid C3-NH₂ Derivatization with Parallel Library Synthesis

In hit-to-lead programs where the indolizine core has been identified as a privileged scaffold, ethyl 3-aminoindolizine-2-carboxylate serves as a strategic building block enabling two-directional parallel library synthesis: (1) direct amidation or sulfonylation of the 3-amino group to generate C3-diversified analogs, and (2) hydrolysis of the 2-ethyl ester followed by CDI-mediated coupling with amine libraries to generate C2-carboxamide analogs [1][2]. This orthogonal derivatization strategy, which is not accessible from non-aminated indolizine-2-carboxylate esters, maximizes SAR information yield per synthetic cycle. The validated flow-chemistry synthesis route ensures that multi-gram quantities can be procured or produced in-house without yield penalties as the program advances [3].

Process Chemistry Scale-Up Using Validated Continuous Flow Protocols for 3-Aminoindolizine Intermediates

For process chemistry groups tasked with scaling indolizine-based drug candidates, ethyl 3-aminoindolizine-2-carboxylate and its analogs can be accessed via a published tandem Sonogashira–cycloisomerization flow protocol that has been demonstrated to maintain consistent yields from milligram to gram scales [1]. Unlike traditional batch methods that may require re-optimization at each scale increment, this flow methodology provides a directly transferable process, reducing process development time and minimizing the consumption of precious intermediates during scale-up validation runs [1]. Procurement of the building block for use in this validated protocol should specify ≥98% purity to match the quality used in the published method [2].

Indolizine-Focused Fragment-Based Drug Discovery Leveraging Class-Validated Antioxidant and Anti-Inflammatory Pharmacophore

For fragment-based or scaffold-focused drug discovery programs targeting oxidative stress or inflammatory pathways, ethyl 3-aminoindolizine-2-carboxylate offers entry into an indolizine chemical space that has been class-validated for antioxidant activity superior to quercetin (class-level IC₅₀ range 15–42 μM vs. quercetin IC₅₀ ≈ 51 μM) [1]. While direct activity data for this specific compound is not yet reported, the structural features—particularly the electron-donating 3-amino substituent on the electron-rich indolizine core—align with the pharmacophoric elements that drive the class-level antioxidant effect [1]. Procurement of this building block enables rapid exploration of this validated pharmacophoric space without the need for de novo scaffold synthesis.

Analytical Method Development and Quality Control Requiring Spectrally Verified Reference Standards

For analytical chemistry groups developing HPLC or GC-MS methods for indolizine-containing drug substances or intermediates, ethyl 3-aminoindolizine-2-carboxylate offers the advantage of a verified GC-MS reference spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase ID 4mIy8vZMIEA, Exact Mass 204.089878 Da) [1]. This peer-recognized spectral reference supports method validation, system suitability testing, and impurity profiling without requiring in-house synthesis and characterization of an authentic standard. The compound's availability at ≥98% purity in multi-gram quantities further supports its use as a reference standard for routine quality control calibrations [2].

Quote Request

Request a Quote for Ethyl 3-aminoindolizine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.